molecular formula C9H16O2 B105610 2,2,6,6-Tetramethyloxan-4-one CAS No. 1197-66-6

2,2,6,6-Tetramethyloxan-4-one

Cat. No.: B105610
CAS No.: 1197-66-6
M. Wt: 156.22 g/mol
InChI Key: NOGFHTGYPKWWRX-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyloxan-4-one, also known as this compound, is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Energy Storage and Conversion

Redox-Active Materials for Batteries : A combination of 2,2,6,6-tetramethylpiperidinyl-N-oxyl and phenazine has been developed as a redox-active material for redox-flow battery applications. This material facilitates the utilization of aqueous electrolytes in batteries, demonstrating a redox voltage of 1.2 V, synthesized from cost-efficient materials, and showing potential for energy storage applications (Winsberg et al., 2016).

Li-Ion Cell Enhancements : The stable radical, TEMPO (2,2,6,6-tetramethylpiperidinyl-oxide), has been shown to be a stable redox shuttle in Li-ion cells, improving overcharge protection and highlighting its application in enhancing battery safety and efficiency (Buhrmester et al., 2006).

Material Science and Polymer Chemistry

High-Density Charge Storage : Redox polymer layers incorporating TEMPO groups exhibit adsorbate-like electrochemical behaviors, indicating their potential for high-density charge storage applications. This development underscores the versatility of TEMPO derivatives in creating efficient energy storage materials (Oyaizu et al., 2008).

Polyethylene Crosslinking : TEMPO derivatives have been used for scorch suppression, cure control, and functionalization in peroxide crosslinking of polyethylene, demonstrating their utility in polymer modification and enhancement processes (Chaudhary et al., 2007).

Electrochemistry and Organic Synthesis

All-Organic Redox Cells : Novel all-organic redox cells employing 4-Oxo TEMPO as a catholyte and camphorquinone as an anolyte have been developed, showcasing the application of TEMPO derivatives in creating efficient and environmentally friendly energy storage devices (Park et al., 2015).

Electrooxidation Processes : TEMPO-mediated electrooxidation of primary and secondary alcohols in a microfluidic electrolytic cell has been optimized, illustrating the broad applicability of TEMPO derivatives in facilitating organic synthesis processes (Hill-Cousins et al., 2012).

Environmental and Green Chemistry

Green Solvent Applications : Studies on the solvation power of green solvents like 2,2,5,5-tetramethyloxolane demonstrate their potential to replace hazardous solvents in chemical processes, promoting cleaner production and sustainable practices in the chemical industry (Byrne et al., 2019).

Safety and Hazards

The safety data sheet for 2,2,6,6-Tetramethyloxan-4-one suggests that it should be used only outdoors or in a well-ventilated area. It’s recommended to avoid breathing vapours and to wear protective gloves, clothing, and eye/face protection . It’s not identified as a PBT/vPvB substance .

Relevant Papers One relevant paper discusses the continuous-flow synthesis of N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), a compound related to this compound . The paper reports an efficient continuous-flow process for the synthesis of DTMPA, which could potentially be adapted for the synthesis of this compound .

Properties

IUPAC Name

2,2,6,6-tetramethyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)5-7(10)6-9(3,4)11-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFHTGYPKWWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473994
Record name 2,2,6,6-Tetramethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-66-6
Record name 2,2,6,6-Tetramethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-tetramethyloxan-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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